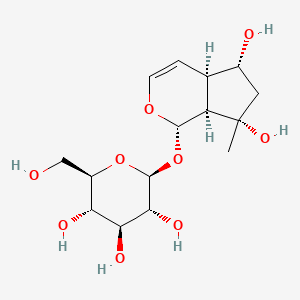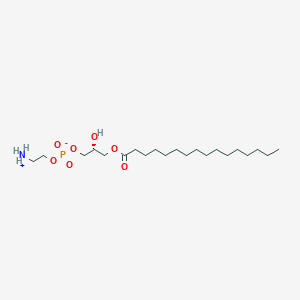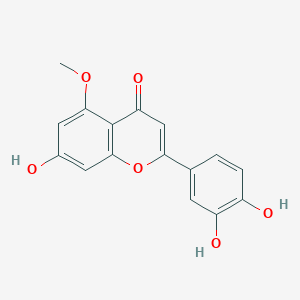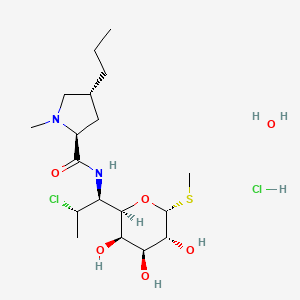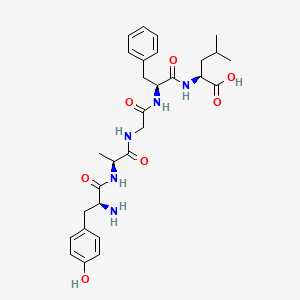
Cddo-EA
Vue d'ensemble
Description
L’éthylamide de l’acide 2-cyano-3,12-dioxooleana-1,9-diène-28-oïque (CDDO-EA) est un triterpénoïde synthétique dérivé de l’acide oléanolique. Il est connu pour ses puissantes propriétés anti-inflammatoires et antioxydantes. Le this compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, notamment dans le traitement des maladies chroniques telles que le cancer, les maladies neurodégénératives et les affections inflammatoires .
Méthodes De Préparation
Le CDDO-EA est synthétisé à partir de l’acide oléanolique par une série de réactions chimiquesLe processus est généralement réalisé dans des conditions contrôlées pour garantir un rendement et une pureté élevés .
Des méthodes de production industrielle du this compound ont été développées pour améliorer l’efficacité et la capacité de production. Ces méthodes se concentrent sur l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour obtenir une production cohérente et de haute qualité .
Analyse Des Réactions Chimiques
Le CDDO-EA subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Par exemple, l’oxydation du this compound peut conduire à la formation d’époxydes et de dérivés hydroxylés, tandis que la réduction peut donner des alcools et des amines. Les réactions de substitution peuvent introduire différents groupes fonctionnels, tels que les halogènes ou les groupes alkyles, dans la molécule de this compound .
Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la réactivité et la stabilité des triterpénoïdes. En biologie et en médecine, le this compound est étudié pour ses effets thérapeutiques potentiels dans diverses maladies .
Neuroprotection : Le this compound a montré qu’il atténuait les lésions ischémiques cérébrales en favorisant la polarisation des microglies/macrophages vers un phénotype anti-inflammatoire.
Thérapie contre le cancer : Le this compound induit l’apoptose dans les cellules cancéreuses et inhibe la croissance tumorale en modulant diverses voies de signalisation.
Anti-inflammatoire : Le this compound réduit l’inflammation en activant la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2) et en inhibant les cytokines pro-inflammatoires.
Antioxydant : Le this compound améliore l’expression des enzymes antioxydantes, protégeant les cellules du stress oxydatif.
Applications De Recherche Scientifique
CDDO-EA has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and stability of triterpenoids. In biology and medicine, this compound is investigated for its potential therapeutic effects in various diseases .
Neuroprotection: This compound has been shown to attenuate cerebral ischemic injury by promoting microglia/macrophage polarization toward an anti-inflammatory phenotype.
Cancer Therapy: This compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.
Anti-inflammatory: This compound reduces inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting pro-inflammatory cytokines.
Antioxidant: This compound enhances the expression of antioxidant enzymes, protecting cells from oxidative stress.
Mécanisme D'action
Le CDDO-EA exerce ses effets principalement par l’activation de la voie Nrf2. Nrf2 est un facteur de transcription qui régule l’expression des gènes antioxydants et cytoprotecteurs. Le this compound se lie à la protéine dérivée de cellules érythroïdes de type Kelch avec protéine homologue à CNC associée 1 (Keap1), ce qui conduit à la libération et à l’activation de Nrf2 .
Nrf2 activé se transloque vers le noyau, où il se lie aux éléments de réponse antioxydants (ARE) dans les régions promotrices des gènes cibles. Cela entraîne la régulation à la hausse des gènes impliqués dans la défense antioxydante, la détoxication et les réponses anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Le CDDO-EA fait partie d’une famille de triterpénoïdes synthétiques, notamment l’acide 2-cyano-3,12-dioxoolean-1,9-diène-28-oïque (CDDO), l’ester méthylique de CDDO (CDDO-Me) et l’imidazolide de CDDO (CDDO-Im). Ces composés partagent une structure chimique similaire, mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques .
CDDO : Le composé parent présentant de puissantes propriétés anti-inflammatoires et anticancéreuses.
CDDO-Im : Un dérivé d’imidazolide aux forts effets anti-inflammatoires et antioxydants.
Le this compound est unique en sa capacité à moduler plusieurs voies de signalisation et ses puissants effets neuroprotecteurs, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives et d’autres affections chroniques .
Propriétés
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRQJICXYQPEQJ-YKEYHJQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932730-51-3 | |
| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932730513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)


![2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid](/img/structure/B1649354.png)
